molecular formula C12H16ClF3N2O B2444090 4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856021-27-6

4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2444090
CAS RN: 1856021-27-6
M. Wt: 296.72
InChI Key: ZFBXWHPZXULAII-UHFFFAOYSA-N
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Description

The compound “4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The molecule also contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a chloro group, and a trifluoropropoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The cyclopentyl group would add some rigidity to the molecule, while the chloro and trifluoropropoxy groups could affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of its functional groups. The pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The chloro group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the compound’s structure, the target molecule in the body, and the type of interaction between the compound and its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed information on this topic .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its properties, and investigating its potential uses. This could include testing its biological activity, if any, and determining its mechanism of action .

properties

IUPAC Name

4-chloro-1-cyclopentyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClF3N2O/c13-10-7-18(9-3-1-2-4-9)17-11(10)8-19-6-5-12(14,15)16/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBXWHPZXULAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)COCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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